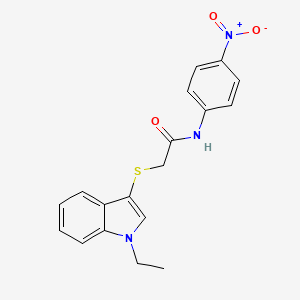

2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide” is a complex organic molecule that contains an indole ring, a sulfanyl group, a nitrophenyl group, and an acetamide group . The indole ring is a common structure in many natural products and pharmaceuticals, known for its aromatic stability. The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom. The nitrophenyl group is a nitro derivative of phenyl group, and the acetamide group is a functional group derived from acetic acid.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole ring system would contribute significant aromatic character to the molecule. The presence of the sulfanyl, nitrophenyl, and acetamide groups would also influence the molecule’s overall shape, electronic distribution, and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The indole ring is electron-rich and may undergo electrophilic substitution. The sulfanyl group might be involved in oxidation or substitution reactions. The nitro group in the nitrophenyl ring is electron-withdrawing and may direct electrophilic aromatic substitution to the meta position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, shape, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

1. Crystal Structure Analysis

Research on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has focused on their crystal structures. Studies have revealed a folded conformation about the methylene C atom of the thioacetamide bridge, highlighting intramolecular hydrogen bonding stabilizing the conformation (Subasri et al., 2016); (Subasri et al., 2017).

2. Coordination Complexes and Antioxidant Activity

Studies on pyrazole-acetamide derivatives have led to the synthesis of coordination complexes with significant antioxidant activity. These complexes involve coordination with metal ions like Co(II) and Cu(II), showcasing potential in biochemical applications (Chkirate et al., 2019).

3. Potential Antimicrobial and Hemolytic Agents

The synthesis of N-substituted derivatives of related compounds has revealed their potential as antimicrobial and hemolytic agents. This implies potential applications in developing new antibacterial and antiviral drugs (Rehman et al., 2016).

4. Inhibition of Glutaminase

Analogues of related compounds, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, have been investigated as inhibitors of glutaminase. This suggests possible applications in cancer research, as glutaminase inhibition can attenuate the growth of certain cancer cells (Shukla et al., 2012).

5. Anticancer, Anti-Inflammatory, and Analgesic Activities

Derivatives like 2-(substituted phenoxy) acetamide have shown promise in anticancer, anti-inflammatory, and analgesic applications. This broadens the scope of research into how these compounds can be utilized in various therapeutic areas (Rani et al., 2014).

6. Novel Syntheses and Structural Insights

Research into similar compounds has also delved into novel synthetic routes and structural insights. This includes the study of the molecular structure, NBO analysis, and spectroscopic properties, providing a deeper understanding of these compounds at a molecular level (Mary et al., 2020); (Jenepha Mary et al., 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-2-20-11-17(15-5-3-4-6-16(15)20)25-12-18(22)19-13-7-9-14(10-8-13)21(23)24/h3-11H,2,12H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCAGTMXKXMYJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2403080.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2403083.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2403091.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2403097.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2403099.png)

![N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2403101.png)

![5-((2,4-dioxopentan-3-yl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403103.png)